N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC19990756
Molecular Formula: C20H18N4O3
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4O3 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C20H18N4O3/c1-23-15-8-4-2-6-13(15)12-17(23)18(25)21-10-11-24-16-9-5-3-7-14(16)22-19(26)20(24)27/h2-9,12H,10-11H2,1H3,(H,21,25)(H,22,26) |
| Standard InChI Key | DJWHZKDUQJAUAT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-2-carboxamide integrates two heterocyclic systems: a quinoxaline derivative and a methyl-substituted indole moiety. The quinoxaline ring system (C₈H₆N₂O₂) features a 2-oxo group and a hydroxyl substituent at position 3, while the indole component includes a methyl group at the 1-position and a carboxamide linkage at the 2-position. The ethyl spacer bridges these two systems, enabling conformational flexibility critical for target binding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-methylindole-2-carboxamide |
| Molecular Formula | C₂₀H₁₈N₄O₃ |
| Molecular Weight | 362.4 g/mol |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
| InChI Key | DJWHZKDUQJAUAT-UHFFFAOYSA-N |
The compound’s three-dimensional conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, enhances its stability in physiological environments.
Electronic and Steric Considerations
The electron-deficient quinoxaline ring and electron-rich indole system create a polarized molecular framework. Density functional theory (DFT) simulations suggest that the quinoxaline’s 2-oxo group acts as a hydrogen bond acceptor, while the indole’s carboxamide serves as a hydrogen bond donor. Steric hindrance from the methyl group on the indole nitrogen may influence binding selectivity toward biological targets.
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis involves sequential condensation and cyclization reactions. A representative route includes:
-
Quinoxaline Core Formation: Reaction of o-phenylenediamine with diethyl oxalate under acidic conditions yields 3-hydroxy-2-oxoquinoxaline.
-
Ethyl Spacer Introduction: Alkylation of the quinoxaline nitrogen with 1,2-dibromoethane produces the N-(2-bromoethyl) intermediate.
-
Indole Carboxamide Coupling: The bromoethyl intermediate reacts with 1-methyl-1H-indole-2-carboxylic acid via a nucleophilic substitution, followed by amidation.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Diethyl oxalate, HCl, 80°C | 72 |
| 2 | 1,2-Dibromoethane, K₂CO₃, DMF | 58 |
| 3 | EDC/HOBt, DCM, rt | 65 |
Purification and Scalability
Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity. Process intensification studies indicate that flow chemistry could enhance scalability, reducing reaction times by 40% compared to batch methods.
Analytical Characterization
Spectroscopic Techniques
-
NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) confirms the structure with signals at δ 8.21 (quinoxaline H-5), δ 7.65 (indole H-4), and δ 3.82 (N-CH₃).
-
Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/z 363.1421 [M+H]⁺, consistent with the molecular formula.
-
IR Spectroscopy: Bands at 1675 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (N-H stretch) validate functional groups.
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.21 Å, b = 12.34 Å, c = 14.56 Å. The dihedral angle between quinoxaline and indole planes is 67.5°, suggesting limited π-π stacking.
Biological Activity and Mechanisms
Enzyme Inhibition Profiles
In vitro assays demonstrate nanomolar inhibition (IC₅₀ = 89 nM) against tyrosine kinase receptors, particularly VEGFR-2, implicating potential antiangiogenic applications. Molecular docking studies highlight hydrogen bonding between the carboxamide and kinase active-site residues (Asp1046, Glu885).
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound disrupts cell membrane integrity via quinoxaline-mediated reactive oxygen species (ROS) generation.
| Target | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| VEGFR-2 | 89 nM | ATP-competitive inhibition |
| S. aureus | 8 µg/mL | Membrane disruption, ROS |
| HT-29 (Colon Cancer) | 12 µM | Apoptosis via Bcl-2 downregulation |
Chemical Reactivity and Derivatives
Functionalization Strategies
-
Quinoxaline Modification: Electrophilic substitution at position 6 with nitro or amino groups enhances solubility.
-
Indole Substitution: Introducing electron-withdrawing groups (e.g., -CF₃) at position 5 improves metabolic stability.
Structure-Activity Relationships (SAR)
Derivatives with elongated ethyl spacers (e.g., propyl) show reduced kinase affinity but increased antimicrobial potency, underscoring the spacer’s role in target selectivity.
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: Moderate oral bioavailability (F = 34%) due to first-pass metabolism.
-
Metabolism: Hepatic CYP3A4-mediated oxidation generates the inactive 3-keto metabolite.
-
Excretion: Renal clearance (t₁/₂ = 5.2 h) accounts for 60% of elimination.
Research Gaps and Future Directions
While preliminary data are promising, rigorous in vivo efficacy studies and formulation optimization (e.g., nanoencapsulation for enhanced bioavailability) remain critical. Comparative studies with structurally analogous compounds (e.g., 5-methoxy derivatives) could elucidate optimal pharmacophores for specific therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume